molecular formula C13H12INO B8487112 1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol

Cat. No.: B8487112
M. Wt: 325.14 g/mol
InChI Key: CCUAOJVJSZIOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

1-(4-iodophenyl)-1-pyridin-3-ylethanol

InChI

InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3

InChI Key

CCUAOJVJSZIOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)(C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodopyridine (0.3 g, 1.463 mmol) in THF (4 ml) was added ethylmagnesium bromide in diethylether (3M) (0.976 ml, 2.93 mmol). The mixture was stirred at room temperature overnight. GC-MS after overnight showed no starting material and the reaction mixture was cooled in an ice-bath. 4-Iodoacetophenone (0.468 g, 1.902 mmol) was added. The ice-bath was removed after 15 minutes and the reaction was stirred at room temperature for 5 hrs. The reaction mixture was quenched with aqueous saturated NH4Cl solution before dilution with ethyl acetate. The organic phase was separated and washed with brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude product which was purified by preparative HPLC (reversed phase). Fractions containing product were pooled and worked up (addition of NaHCO3, removal of acetonitrile followed by extraction with DCM) to obtain the title compound as yellowish oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.976 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step Two

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